molecular formula C5H6ClCrNO3 B1142020 Pyridinium chlorochromate CAS No. 26299-14-9

Pyridinium chlorochromate

Cat. No.: B1142020
CAS No.: 26299-14-9
M. Wt: 215.55 g/mol
InChI Key: HBDYSKVKXMUPKV-UHFFFAOYSA-N
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Description

Pyridinium chlorochromate (PCC) is the salt with the formula C5H5NH. It is a reagent in organic synthesis. It is a red-orange solid. A variety of related compounds are known with similar reactivity. Although not widely used, PCC offered the advantage of the selective oxidation of alcohols to aldehydes, whereas many other reagents were less selective. Strong oxidizer. Contact with other material may cause a fire. Cancer hazard. May cause sensitization by skin contact. May cause eye, skin, and respiratory tract irritation. May cause cancer by inhalation. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Target Organs: Respiratory system, skin.

Mechanism of Action

Target of Action

Pyridine derivatives have been found to exhibit a wide range of biological activities . They have been studied for their antimicrobial properties, showing good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . Therefore, the primary targets of Pyridine; Trioxochromium; Hydrochloride could be these microbial strains.

Mode of Action

It is known that pyridine derivatives interact with their targets and cause changes that lead to their antimicrobial activity . The interaction likely involves the inhibition of essential processes in the microbial cells, leading to their death or growth inhibition.

Biochemical Pathways

It is known that pyridine derivatives can affect various biochemical processes in microbial cells, leading to their antimicrobial activity . The affected pathways could involve essential processes for the survival and growth of the microbial cells.

Pharmacokinetics

Pyridine derivatives are generally known for their diverse pharmacological activities, which suggest they have favorable adme properties .

Result of Action

The result of the action of Pyridine; Trioxochromium; Hydrochloride is the inhibition of growth or death of the microbial cells it targets . This leads to its antimicrobial activity, which can be beneficial in treating infections caused by these microbes.

Action Environment

The action of Pyridine; Trioxochromium; Hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability, efficacy, and action . .

Properties

CAS No.

26299-14-9

Molecular Formula

C5H6ClCrNO3

Molecular Weight

215.55 g/mol

IUPAC Name

hydron;pyridine;trioxochromium;chloride

InChI

InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;;

InChI Key

HBDYSKVKXMUPKV-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.O=[Cr](=O)=O.Cl

Canonical SMILES

[H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-]

Synonyms

Chlorotrioxochromate(1-) Hydrogen, compd. with Pyridine (1:1);  Chlorotrioxochromate(1-)pyridine;  Trioxochlorochromate(VI)Pyridine;  Chlorotrioxochromate(1-) Hydrogen, compd. With Pyridine (1:1);  Pyridine, (T-4)-chlorotrioxochromate(1-);  Corey Reagent; 

Origin of Product

United States

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